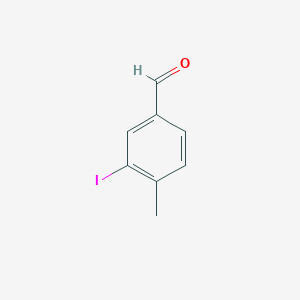
3-Iodo-4-methylbenzaldehyde
Número de catálogo B1590488
Peso molecular: 246.04 g/mol
Clave InChI: JAKBMXYECHUYEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06593335B1
Procedure details


To a slurry of 3-iodo-4-methylbenzoic acid (1.0 g,3.96 mmol) in 200m1 of dry CH2Cl2-THF (1:1) was added oxalyl chloride (1 ml, 11.9 mmol) and several drops of DMF. This mixture was heated at 65° C. for 30 min, cooled to room temperature, and concentrated to form light yellow solids. The solids were dissolved in 200ml of THF and cooled to -78° C.. A solution of lithium tri-tert-butoxyaluminohydride (4.1 ml, 4.1 mmol) was syringed into the reaction mixture. After 30 minutes at -78 ° C., a solution of saturated Rochelle′s salt was added to quench the reaction at -78 ° C.. The mixture was allowed to warm to ambient temperature and the layers separated. The organic layer was washed with IN HCl, sat NaHCO3 and brine, dried (Na2SO4), concentrated and the resulting residue was purified by flash chromatography using hexane/EtOAc (4:1) as eluent to yield the title compound as a white solid (300 mg, 18%).



Name
CH2Cl2 THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](O)=[O:6].C(Cl)(=O)C(Cl)=O.C(O[AlH-](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>CN(C=O)C.C1COCC1.C(Cl)Cl.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[CH:5]=[O:6] |f:2.3,4.5.6,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
CH2Cl2 THF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C.[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form light yellow solids
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at -78 ° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with IN HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C=O)C=CC1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 18% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

